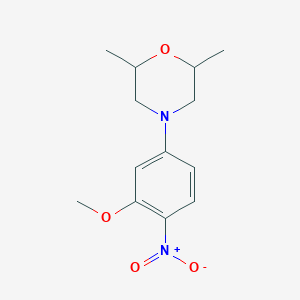

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine

Übersicht

Beschreibung

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine (4-MNP2,6-DMM) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of morpholine, an heterocyclic amine with a five-membered ring structure. 4-MNP2,6-DMM has been used as a substrate in enzymatic assays, as a catalyst in organic synthesis, and as a reagent in organic reactions. The compound has been studied extensively and has been shown to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Metabolism and Mutagenicity

- Metabolism and Carcinogenic Potential : A study on N-Nitroso-2-methoxy-2,6-dimethylmorpholine (MeNDMM) showed that it was metabolized in vivo by Syrian golden hamsters to a compound excreted in urine. This metabolization involves cytochrome P450-mediated oxidative demethylation. MeNDMM was found to be mutagenic in Ames Salmonella typhimurium assay, suggesting a potential role as a pancreatic carcinogen in hamsters (Gingell et al., 1980).

Photocleavage Efficiency

- Photolysis of Nitrophenyl Ethers : Research on the photolysis of 1-acyl-7-nitroindolines, which included compounds similar to 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine, indicated that electron-donating substituents at the 4-position can impact photolysis efficiency. This study contributes to understanding the photolabile precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).

Synthesis and Catalysis

- Nitration Process Development : A novel process was developed for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine. The study demonstrated improvements in yield, waste reduction, and process safety. This methodology is crucial for manufacturing and industrial applications (Zhang et al., 2007).

Medical Applications

- Calcium Channel Antagonism : Nimodipine, a compound structurally similar to 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine, has been identified as a calcium antagonistic drug with cerebrovascular action. It is used for the prophylaxis and treatment of cerebral vasospasm (Kazda & Towart, 2005).

Environmental Applications

- Pesticide Waste Treatment : In a study on the photoassisted Fenton reaction, compounds including 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine were used for the rapid decomposition of pesticides in water. This research offers insights into environmental remediation and waste treatment technologies (Pignatello & Sun, 1995).

Eigenschaften

IUPAC Name |

4-(3-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9-7-14(8-10(2)19-9)11-4-5-12(15(16)17)13(6-11)18-3/h4-6,9-10H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCCRWZNURPJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)